molecular formula C12H13NO3 B3163824 Ethyl 3-isocyanato-3-phenylpropanoate CAS No. 88636-83-3

Ethyl 3-isocyanato-3-phenylpropanoate

Cat. No.: B3163824
CAS No.: 88636-83-3
M. Wt: 219.24 g/mol
InChI Key: FIILOKZYNQADIS-UHFFFAOYSA-N
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Description

Ethyl 3-isocyanato-3-phenylpropanoate is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of isocyanate esters and is used in various fields, including organic synthesis, polymers, pharmaceuticals, and agrochemicals. This compound is known for its versatility and reactivity, making it a valuable building block in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-isocyanato-3-phenylpropanoate can be synthesized through the reaction of 3-azanyl-3-phenyl-propanoic acid with ethyl chloroformate in the presence of a base . The reaction typically involves the use of solvents such as methylene chloride and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. Common reagents used in industrial production include triphosgene and L-phenylalanine methyl ester hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-isocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Solvents: Methylene chloride, toluene, and other non-polar solvents.

    Catalysts: Tertiary amines and metal catalysts.

Major Products Formed:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Polyurethanes: Formed by the reaction with polyols.

Scientific Research Applications

Ethyl 3-isocyanato-3-phenylpropanoate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Polymers: Utilized in the production of polyurethanes and other polymeric materials.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Agrochemicals: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ethyl 3-isocyanato-3-phenylpropanoate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Ethyl 3-isocyanato-3-phenylpropanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-isocyanato-3-phenylpropanoate: Similar structure but with the isocyanate group at a different position on the propanoate chain.

Uniqueness: this compound is unique due to its specific reactivity and the presence of both an isocyanate group and an ethyl ester group. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-isocyanato-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-11(13-9-14)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILOKZYNQADIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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